Ethyl 2-nitro-1,3-thiazole-4-carboxylate
Description
Ethyl 2-nitro-1,3-thiazole-4-carboxylate is a nitro-substituted thiazole derivative featuring a nitro (-NO₂) group at position 2 and an ethyl carboxylate (-COOEt) group at position 4 of the thiazole ring. Thiazole derivatives are pivotal in medicinal chemistry due to their bioactivity, serving as intermediates in drug synthesis (e.g., bacillamide A) and agrochemicals .
Properties
CAS No. |
43028-99-5 |
|---|---|
Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
ethyl 2-nitro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-5(9)4-3-13-6(7-4)8(10)11/h3H,2H2,1H3 |
InChI Key |
XYRZVSBBTNCTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-nitrothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then nitrated to yield the final product .
Industrial Production Methods: Industrial production of ethyl 2-nitrothiazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The electron-withdrawing nitro group activates the thiazole ring for nucleophilic substitution at the 2-position. Common nucleophiles include amines, thiols, and alkoxides:
-
Reaction with amines :
This reaction proceeds in ethanol at 70°C for 1–3 hours, yielding amino derivatives with >90% efficiency . -
Thiol substitution :
The nitro group is replaced by thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃/DMF), producing thioether analogs.
Key Data:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | EtOH, 70°C | 2-Amino analog | 93% |
| NaOMe | MeOH, reflux | 2-Methoxy analog | 85% |
Reduction of the Nitro Group
The nitro group undergoes selective reduction to an amine using catalytic hydrogenation or metal-acid systems:
-
Catalytic hydrogenation :
Yields ethyl 2-amino-1,3-thiazole-4-carboxylate, a precursor for sulfonamide and urea derivatives. -
Zn/HCl reduction :
Produces intermediate hydroxylamine derivatives, which can further react to form diazonium salts for coupling reactions.
Ring-Opening Reactions
Under strongly acidic conditions (e.g., concentrated HCl), the thiazole ring undergoes cleavage:
-
Acid hydrolysis :
This reaction is utilized to synthesize open-chain analogs for biological screening .
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further derivatization:
-
Basic hydrolysis :
The resulting 2-nitro-1,3-thiazole-4-carboxylic acid is a key intermediate for amide or acyl chloride formation . -
Amidation :
Reacting the acid chloride (generated via SOCl₂) with amines produces bioactive amides, such as sulfonamide derivatives with antimicrobial properties .
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic substitution at the 5-position due to the electron-donating effect of the ester group:
-
Nitration :
This reaction is less common due to competing nitro group reduction but has been reported under controlled conditions .
Cycloaddition and Heterocycle Formation
The nitro-thiazole scaffold participates in [3+2] cycloadditions with dipolarophiles like acrylates, forming fused bicyclic systems with potential pharmaceutical applications .
Scientific Research Applications
Synthetic Routes
- Initial Reaction : Ethyl bromopyruvate + Thiourea → Intermediate
- Nitration : Intermediate + Nitrating agent → Ethyl 2-nitro-1,3-thiazole-4-carboxylate
Medicinal Chemistry
This compound serves as a precursor for various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial and anticancer agents.
Table 1: Pharmacological Activities of Derivatives
| Compound Derivative | Activity Type | Mechanism of Action |
|---|---|---|
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Antimicrobial | Inhibition of bacterial cell wall synthesis |
| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate | Antioxidant | Radical scavenging activity |
| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Antifungal | Disruption of fungal cell membrane |
Biological Studies
The compound is utilized in studies investigating the biological activity of thiazole derivatives. It has been shown to modulate key signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves:
- Enzyme Inhibition : Targeting UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through specific structural modifications on the thiazole ring.
Mechanism of Action
The mechanism of action of ethyl 2-nitrothiazole-4-carboxylate is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The thiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
- Substituents : Position 2: -NH₂; Position 4: -COOEt.
- Synthesis: Prepared via condensation of thiosemicarbazide derivatives with aldehydes/ketones in ethanol under reflux, followed by oxidative cyclization .
- Properties: The amino group facilitates Schiff base formation (e.g., reactions with aldehydes) to yield imine derivatives (Rf: 0.64 in petroleum ether:EtOAc). IR peaks at 3261 cm⁻¹ (OH) and 1617 cm⁻¹ (C=N) confirm hydrogen bonding and conjugation .
- Applications : A versatile precursor for bioactive molecules, including antimicrobial agents .
Ethyl 2-Acetyl-1,3-Thiazole-4-Carboxylate
- Substituents : Position 2: -COCH₃; Position 4: -COOEt.
- Synthesis: Oxidative cyclization of L-cysteine ethyl ester with pyruvaldehyde using MnO₂ (55% yield) .
- Properties: Key intermediate in bacillamide A synthesis. The acetyl group stabilizes the thiazole ring via electron-withdrawing effects, enabling aminolysis with tryptamine .
- Applications : Central to alkaloid synthesis, highlighting its role in natural product chemistry .
Ethyl 2-(2-Nitroanilino)-1,3-Thiazole-4-Carboxylate
1,3-Thiazole-4-Carbonitrile
- Substituents : Position 4: -CN; Position 2: Unsubstituted.
- Synthesis: Not explicitly described in evidence, but nitrile groups are typically introduced via cyanation reactions.
- Properties : Exhibits C–H⋯N hydrogen bonds and π-π interactions in crystal structures, enhancing thermal stability .
- Applications : Nitrile functionality enables click chemistry and coordination chemistry applications .
Ethyl 2-(Benzylamino)-1,3-Thiazole-4-Carboxylate
- Substituents : Position 2: -NH-benzyl; Position 4: -COOEt.
- Synthesis : Benzylation of thiazole amines under mild acidic conditions .
- Properties : Molecular weight: 262.33 g/mol. The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration in drug design .
- Applications: Potential CNS-targeting pharmacophores .
Table 1: Comparative Overview of Thiazole Derivatives
*Inferred from analogous reactions in evidence.
Research Findings and Trends
- Electronic Effects : Nitro and acetyl groups reduce electron density at position 2, directing electrophilic substitutions to position 5 .
- Bioactivity: Amino and benzylamino derivatives show enhanced antimicrobial activity compared to nitro analogs, likely due to hydrogen-bonding capabilities .
- Synthetic Challenges : Direct ester-to-amide conversion (e.g., in bacillamide synthesis) requires catalysts like DBU or zirconium(IV) tert-butoxide .
Biological Activity
Ethyl 2-nitro-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for microbial growth. For example, it binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis, thus demonstrating antimicrobial properties.
- Cell Signaling Modulation : It influences cellular processes by modulating key signaling pathways. Studies indicate that it can affect protein kinases involved in cell proliferation and apoptosis.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines by inducing cell cycle arrest and apoptosis. The structure-activity relationship (SAR) suggests that specific substitutions on the thiazole ring enhance its anticancer activity .
Pharmacological Properties
This compound has shown a broad spectrum of pharmacological activities:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives of thiazole have been reported to possess potent activity against Bacillus subtilis and Aspergillus niger .
- Anticancer Activity : It has been evaluated for its potential as an anticancer agent. In vitro studies revealed that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anticonvulsant | Significant anticonvulsant action in animal models |
Case Study: Antimicrobial Evaluation
A study investigated the antimicrobial properties of this compound derivatives against several pathogens. The results indicated that compounds with nitro and amino substituents showed enhanced activity against Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Case Study: Anticancer Potential
In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated that certain derivatives possessed IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent. This suggests that modifications to the thiazole structure can enhance cytotoxicity and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-nitro-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of a preformed thiazole ring. For example, intermediates like ethyl 2-amino-thiazole-4-carboxylate () can undergo diazotization followed by nitration using HNO₃/H₂SO₄. Alternatively, direct cyclization with nitro-substituted precursors in ethanol under reflux (80–100°C) is effective. Key parameters include:
- Solvent : Ethanol or DMF for solubility of intermediates.
- Catalysts : Acidic or basic conditions to stabilize intermediates (e.g., H₂SO₄ for nitration).
- Temperature : Reflux conditions (~80°C) to drive cyclization ().
- Yield Optimization : Monitoring via TLC and adjusting stoichiometry of nitrating agents (e.g., excess HNO₃) improves yields to >70% .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Nitro groups cause deshielding of adjacent protons (δ 8.5–9.0 ppm for aromatic H) and distinct carbonyl peaks (δ 165–170 ppm).
- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C=O stretch (~1700 cm⁻¹) ().
- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 217 for C₇H₈N₂O₄S).
- X-ray Crystallography : Single-crystal analysis resolves nitro group geometry and hydrogen-bonding networks ().
Advanced Research Questions
Q. How does the nitro group influence electronic structure and reactivity compared to amino or halogen substituents?
- Methodological Answer :
- Electron-Withdrawing Effect : Nitro groups reduce electron density on the thiazole ring, decreasing nucleophilic aromatic substitution (NAS) reactivity but enhancing electrophilic substitution (e.g., sulfonation). Compare with amino groups (electron-donating, ) or bromo substituents (mildly deactivating, ).
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show nitro groups increase LUMO energy by ~1.5 eV vs. amino analogs, correlating with reduced reactivity in Diels-Alder cycloadditions .
- Table : Substituent Effects on Thiazole Reactivity
| Substituent | Hammett σₚ | Reactivity in NAS |
|---|---|---|
| -NO₂ | +0.78 | Low |
| -NH₂ | -0.66 | High |
| -Br | +0.23 | Moderate |
| (Data from ) |
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystal Packing : Nitro groups introduce steric hindrance, leading to disordered structures. Use slow evaporation (e.g., hexane/EtOAc) to improve crystal quality.
- Hydrogen Bonding : The nitro O atoms form weak C–H···O interactions (2.8–3.0 Å), stabilizing the lattice ( ).
- Refinement Tools : SHELXL ( ) resolves disorder by refining occupancy ratios. Validation with PLATON ( ) checks for missed symmetry or twinning .
Q. How can researchers resolve contradictions in mechanistic studies of nitro-thiazole reactions?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track intermediates in hydrolysis or reduction pathways (e.g., nitro to amine).
- Kinetic Profiling : Monitor reaction rates via UV-Vis (λmax ~270 nm for nitro-thiazoles) under varying pH/temperature. Contradictions in rate laws may indicate competing mechanisms (e.g., SN1 vs. SN2).
- Computational Validation : MD simulations (e.g., Gaussian) identify transition states and confirm dominant pathways .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer :
- Purity : Impurities (e.g., unreacted starting material) lower observed mp. Recrystallize from ethanol/water (1:3) to achieve >98% purity (mp 112–114°C, ).
- Polymorphism : Differential Scanning Calorimetry (DSC) reveals polymorphic forms. Slow cooling favors thermodynamically stable Form I (mp 114°C), while rapid cooling yields metastable Form II (mp 108°C) .
Methodological Resources
- Crystallography : Use SHELXTL (Bruker) for structure solution and Olex2 for visualization ( ).
- Synthetic Protocols : Optimize nitration using fuming HNO₃ () or safer alternatives like AcONO₂ ().
- Safety : Nitro compounds are shock-sensitive; handle micromolar quantities in fume hoods with blast shields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
